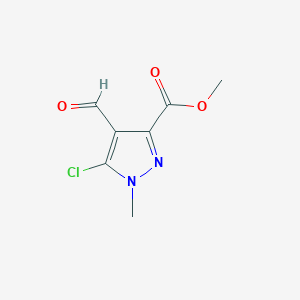

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

Description

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

methyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C7H7ClN2O3/c1-10-6(8)4(3-11)5(9-10)7(12)13-2/h3H,1-2H3 |

InChI Key |

YJOKAHMXLVFJDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Commonly used starting materials include:

- 1-Methyl-1H-pyrazole-3-carboxylate derivatives (methyl or ethyl esters).

- Chlorinating agents for selective halogenation.

- Formylation reagents such as Vilsmeier-Haack reagents (phosphorus oxychloride and dimethylformamide).

Method 1: Vilsmeier-Haack Formylation of 5-Chloro-1-Methyl-Pyrazole-3-Carboxylate

This is the most widely reported and reliable method for introducing the formyl group at the 4-position of the pyrazole ring.

- The 5-chloro-1-methyl-1H-pyrazole-3-carboxylate methyl ester is dissolved in anhydrous dimethylformamide (DMF).

- Phosphorus oxychloride (POCl3) is added dropwise at 0°C under inert atmosphere.

- The reaction mixture is stirred and gradually warmed to room temperature or slightly elevated temperatures (up to 50°C) for several hours.

- The reaction is quenched with ice-water, and the product is extracted and purified by recrystallization or chromatography.

$$

\text{Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate} + \text{POCl}_3/\text{DMF} \rightarrow \text{Methyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate}

$$

- The Vilsmeier-Haack reagent selectively formylates the 4-position due to the electron density distribution on the pyrazole ring.

- Reaction conditions such as temperature and reagent stoichiometry are critical to avoid overreaction or decomposition.

- The presence of the chloro substituent at position 5 directs the formylation to position 4.

Method 2: Chlorination Followed by Formylation

An alternative approach involves first preparing methyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, followed by selective chlorination at position 5.

- Formylation of methyl 1-methyl-1H-pyrazole-3-carboxylate is performed using the Vilsmeier-Haack reaction.

- The resulting 4-formyl derivative is then subjected to chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions.

- The chlorination selectively occurs at position 5 due to the directing effects of the formyl and ester groups.

- This method allows for better control of chlorination.

- Useful when starting materials without chloro substituents are more readily available.

Method 3: Direct One-Pot Synthesis (Less Common)

Some reports suggest a one-pot synthesis where chlorination and formylation occur sequentially in the same reaction vessel by carefully controlling reagent addition and temperature. However, this method requires precise optimization and is less commonly used due to potential side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous DMF | Essential for Vilsmeier-Haack reaction |

| Temperature | 0°C to 50°C | Low temperature during reagent addition; moderate heating for reaction progression |

| Reagents Stoichiometry | POCl3: 1.2-1.5 equiv | Slight excess to ensure complete formylation |

| Reaction Time | 2-6 hours | Monitored by TLC or HPLC |

| Workup | Quenching with ice-water, extraction with ethyl acetate or dichloromethane | Purification by recrystallization or chromatography |

- Purification is typically achieved by silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy (notably aldehyde C=O stretch ~1680 cm⁻¹), mass spectrometry, and elemental analysis.

- X-ray crystallography can confirm the structure and substitution pattern.

- The Vilsmeier-Haack reaction remains the gold standard for formylation of pyrazole derivatives due to its high regioselectivity and yield.

- Chlorination at position 5 is facilitated by the electron-withdrawing ester and formyl groups, which activate the ring towards electrophilic substitution.

- The methyl ester group is stable under the reaction conditions, allowing for direct formylation without ester hydrolysis.

- Alternative formylation methods (e.g., Reimer-Tiemann or Duff reactions) are less effective or selective for this substrate.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | POCl3, DMF | 0-50°C, 2-6 h | 70-90 | High regioselectivity, good yield | Requires anhydrous conditions |

| Chlorination then Formylation | Methyl 1-methyl-1H-pyrazole-3-carboxylate | NCS or SO2Cl2, then POCl3/DMF | Chlorination at RT, formylation 0-50°C | 60-85 | Better control of chlorination | Two-step process, longer time |

| One-pot Sequential | Methyl 1-methyl-1H-pyrazole-3-carboxylate | POCl3, DMF, chlorinating agent | Controlled addition, 0-50°C | Variable | Potentially faster | Difficult to optimize, side reactions |

The preparation of this compound is most efficiently achieved via the Vilsmeier-Haack formylation of the corresponding 5-chloro methyl ester pyrazole. This method offers high regioselectivity and good yields under relatively mild conditions. Alternative routes involving chlorination after formylation provide flexibility depending on available starting materials. The choice of method depends on the availability of precursors, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Methyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: Methyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry, agriculture, and material sciences. This article explores its applications through comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula : C₆H₆ClN₂O₃

- Molecular Weight : 174.585 g/mol

- Density : 1.37 g/cm³ (Predicted)

- Melting Point : 69-70 °C

- Boiling Point : 252.8 °C (Predicted)

Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the formyl and carboxylate groups enhances its reactivity and potential for functionalization.

Medicinal Chemistry

Antimicrobial Activity

this compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. A series of derivatives were synthesized and tested for cytotoxicity against different cancer cell lines, revealing that some derivatives significantly inhibited cell growth, suggesting a pathway for developing novel anticancer therapies.

Agricultural Chemistry

Pesticide Development

The compound's structure allows it to act as a precursor for developing new pesticides. Its derivatives have been evaluated for their efficacy in targeting specific pests while minimizing environmental impact. Field studies have demonstrated that certain formulations can effectively reduce pest populations without harming beneficial insects.

Herbicide Formulation

Research has indicated that this compound can be modified to create herbicides with selective action against common agricultural weeds, enhancing crop yield and sustainability.

Material Science

Polymer Synthesis

The compound serves as a building block in synthesizing novel polymers with tailored properties. Its reactive functional groups allow for copolymerization with other monomers, resulting in materials with enhanced thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Significant activity against E. coli and S. aureus |

| Anticancer Compounds | Cytotoxic effects on MCF-7 breast cancer cells | |

| Agricultural Chemistry | Pesticides | Effective reduction of aphid populations |

| Herbicides | Selective action against Amaranthus retroflexus | |

| Material Science | Polymer Production | Enhanced thermal stability in copolymer formulations |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Agricultural Application

In field trials conducted over two growing seasons, a formulation based on this compound was tested against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to untreated controls, leading to improved crop yields and reduced pesticide use.

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

- Molecular Formula : C₉H₁₁ClN₂O₃

- Molecular Weight : 224.63 g/mol

- Key Differences: The ethyl ester group (position 3) increases molecular weight by ~8 g/mol compared to the methyl ester analog. Melting Point: 132–136°C, suggesting slightly higher stability than the methyl ester (exact data unavailable) . Applications: Used as a monomer in organic synthesis and pesticide intermediates, similar to the methyl ester . Synthesis: Prepared via chloroacetic anhydride and FeCl₂-mediated substitution, followed by esterification with ethanol .

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde (CAS 27006-76-4)

- Molecular Formula : C₇H₇ClN₂O

- Similarity Score : 0.84 (structural similarity to the target compound) .

- Key Differences :

- Replaces the methyl ester (position 3) with a methyl group and lacks the formyl group (position 4).

- Reduced reactivity due to the absence of the ester and formyl moieties, limiting its utility in condensation reactions.

- Lower molecular weight (170.60 g/mol ) affects solubility and crystallization behavior .

Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 56984-32-8)

5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde

Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2)

- Molecular Formula : C₁₃H₁₂ClN₃O₃

- Key Differences: Replaces the formyl group (position 4) with a methoxyimino group, enabling Schiff base formation.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Formyl Group (Position 4) : Critical for nucleophilic additions (e.g., hydrazone formation), distinguishing the target compound from analogs lacking this group (e.g., CAS 56984-32-8) .

- Chlorine (Position 5) : Electron-withdrawing effect stabilizes the pyrazole ring, a feature common to all compared compounds .

- Ester Group (Position 3) : The methyl ester in the target compound offers milder hydrolysis conditions compared to ethyl esters, advantageous in pharmaceutical synthesis .

Physical Properties

Biological Activity

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as condensation reactions and cyclization processes. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Chlorination : Introducing chlorine at the 5-position of the pyrazole ring.

- Formylation : Employing formylating agents to introduce the aldehyde group at the 4-position.

- Carboxylation : Finalizing the structure with a carboxylate group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can exhibit significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization and apoptosis induction |

| HepG2 (Liver) | 4.98 - 14.65 | Inhibition of cell proliferation and induction of apoptosis |

In a study evaluating a series of pyrazole derivatives, three compounds demonstrated effective inhibition of microtubule assembly, leading to increased apoptosis in breast cancer cells at concentrations as low as .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and have shown effective inhibition against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, pyrazole derivatives have been reported to possess anti-inflammatory activities. They may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity in Breast Cancer

A series of experiments were conducted using MDA-MB-231 breast cancer cells treated with various concentrations of this compound. Results indicated that at , there was a significant enhancement in caspase activity, confirming its role as an apoptosis inducer.

Case Study 2: Antimycobacterial Efficacy

In vitro studies on Mycobacterium tuberculosis showed that derivatives of this compound exhibited significant bactericidal activity, with minimum inhibitory concentrations (MIC) comparable to established antitubercular agents . This suggests a potential role in developing new treatments for drug-resistant tuberculosis.

Q & A

Q. Why might NMR spectra show unexpected splitting in the methyl ester region?

- Methodological Answer :

- Dynamic Effects : Rotational restriction of the ester group due to steric hindrance from the 1-methyl substituent. Confirm via variable-temperature NMR (VT-NMR): splitting resolves at >60°C.

- Impurity Analysis : Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect methyl ester hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.